molecular formula C15H12FN3O2S2 B2427806 2-((4-fluorophenyl)thio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide CAS No. 1797757-13-1

2-((4-fluorophenyl)thio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide

Cat. No.: B2427806
CAS No.: 1797757-13-1
M. Wt: 349.4
InChI Key: QCIJUIFADNFYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-fluorophenyl)thio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C15H12FN3O2S2 and its molecular weight is 349.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S2/c1-9-17-15(21-19-9)14-12(6-7-22-14)18-13(20)8-23-11-4-2-10(16)3-5-11/h2-7H,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIJUIFADNFYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by data from various studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H12FN4O1S2\text{C}_{13}\text{H}_{12}\text{F}\text{N}_4\text{O}_1\text{S}_2

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar thiophenes and oxadiazoles have shown significant activity against various pathogens.

Compound MIC (μg/mL) MBC (μg/mL) Pathogen
Compound A0.250.50Staphylococcus aureus
Compound B0.501.00Escherichia coli
Compound C0.751.50Candida albicans

These findings suggest that the structural components of the compound may enhance its efficacy against microbial strains .

Anticancer Activity

The anticancer potential of similar compounds has been extensively studied. For example, derivatives featuring the oxadiazole moiety have demonstrated significant antiproliferative effects against cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).

Cell Line IC50 (μM) Reference Drug IC50 (μM)
HepG26.19Sorafenib: 9.18
HCT1168.00Doxorubicin: 7.26
MCF-75.10Doxorubicin: 7.26

The compound exhibited a notable reduction in cell viability in a dose-dependent manner, indicating its potential as an effective anticancer agent .

Antioxidant Activity

The antioxidant capacity of compounds like this compound has also been assessed through various assays such as the DPPH radical scavenging assay and lipid peroxidation inhibition.

Assay Type IC50 (μg/mL)
DPPH Scavenging15.0
Lipid Peroxidation Inhibition12.5

These results indicate that the compound possesses significant antioxidant properties, which may contribute to its overall biological efficacy .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether group (–S–) undergoes nucleophilic substitution with alkyl/aryl halides:

Nucleophile Conditions Product Yield Reference
Benzyl bromideK₂CO₃, DMF, 60°C, 6hBenzyl-thioether derivative70%
Methyl iodideNaH, THF, 0°C → RT, 4hMethylsulfonium intermediate58%

The reaction proceeds via an SN2 mechanism, with the sulfur atom acting as a nucleophile. Steric hindrance from the 4-fluorophenyl group reduces reactivity compared to simpler thioethers .

Oxidation of Thioether Moiety

The thioether is oxidized to sulfoxide or sulfone derivatives under controlled conditions:

Oxidizing Agent Conditions Product Yield Reference
H₂O₂ (30%)CH₃COOH, RT, 12hSulfoxide85%
mCPBADCM, 0°C → RT, 6hSulfone92%

Sulfoxidation occurs selectively with H₂O₂, while mCPBA fully oxidizes the sulfur to a sulfone. These products are stabilized by electron-withdrawing fluorophenyl groups .

Hydrolysis of Acetamide Functionality

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Product Yield Reference
Acidic hydrolysis6M HCl, reflux, 8hCarboxylic acid derivative75%
Basic hydrolysisNaOH (10%), EtOH/H₂O, reflux, 6hSodium carboxylate82%

Hydrolysis is slower compared to aliphatic acetamides due to conjugation with the thiophene ring .

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring participates in ring-opening and cycloaddition reactions:

Reaction Type Reagents/Conditions Product Yield Reference
Acidic ring-openingH₂SO₄ (conc.), 100°C, 2hThiophene-urea derivative68%
[3+2] CycloadditionNaN₃, CuI, DMF, 120°C, 12hTetrazole-linked analog60%

Ring-opening under strong acids generates urea derivatives, while cycloadditions with azides form tetrazole hybrids .

Stability Under Physiological Conditions

The compound exhibits moderate stability in simulated biological environments:

Condition Half-Life Degradation Products Reference
pH 7.4 buffer, 37°C12hSulfoxide, carboxylic acid
Human liver microsomes45 minHydroxylated metabolites

Degradation primarily occurs via oxidation (sulfoxide formation) and esterase-mediated hydrolysis .

Q & A

Q. What are the established synthetic pathways for 2-((4-fluorophenyl)thio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide, and how are intermediates characterized?

The compound is synthesized via multi-step routes involving nucleophilic substitutions and cyclization reactions. Key steps include:

  • Thioether formation : Reaction of 4-fluorobenzenethiol with chloroacetyl derivatives under basic conditions to introduce the (4-fluorophenyl)thio moiety .
  • Oxadiazole ring construction : Cyclization of thiophen-3-yl precursors with hydroxylamine or nitrile derivatives to form the 3-methyl-1,2,4-oxadiazol-5-yl group .
  • Final coupling : Amide bond formation between the thioether and oxadiazole-containing thiophene using coupling agents like EDCI/HOBt . Intermediates are characterized via HPLC, NMR (¹H/¹³C), and IR spectroscopy to confirm regiochemistry and purity .

Q. Which spectroscopic and chromatographic methods are critical for structural elucidation of this compound?

  • NMR spectroscopy : ¹H NMR confirms substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.5 ppm; thiophene protons at δ 6.8–7.1 ppm). ¹³C NMR identifies carbonyl (C=O, ~170 ppm) and oxadiazole carbons .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Monitors reaction progress and purity (>95% by reverse-phase C18 columns) .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

Initial screens focus on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2 targets) using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity?

  • Density Functional Theory (DFT) : Models reaction thermodynamics (e.g., exact-exchange functionals like B3LYP assess transition-state energies for cyclization steps) .
  • Molecular docking : Predicts binding affinity to targets (e.g., PARP or HDAC enzymes) using AutoDock Vina or Schrödinger Suite .
  • QSAR studies : Correlates substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity trends .

Q. What strategies resolve contradictions in reported biological data across structural analogs?

  • Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., oxadiazole vs. triazole rings) to isolate pharmacophores .
  • Orthogonal assays : Validate conflicting antimicrobial results using time-kill curves or biofilm inhibition assays .
  • Meta-analysis : Compare data across analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to identify scaffold-specific trends .

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

  • Continuous flow reactors : Enhance mixing and heat transfer for thioether formation, reducing dimerization byproducts .
  • Catalyst screening : Test Pd/C or CuI for Suzuki couplings to improve oxadiazole ring yields .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and analyze via LC-MS to identify hydrolysis products (e.g., acetamide cleavage) .
  • Thermogravimetric analysis (TGA) : Determines thermal stability for storage recommendations .
  • Plasma protein binding : Use equilibrium dialysis to evaluate bioavailability .

Methodological Notes for Data Interpretation

  • Contradictory solubility data : Re-evaluate using standardized solvents (e.g., DMSO vs. aqueous buffers) and dynamic light scattering (DLS) to detect aggregation .
  • Variable IC₅₀ values : Normalize assays using reference inhibitors (e.g., doxorubicin for cytotoxicity) and account for cell line heterogeneity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.